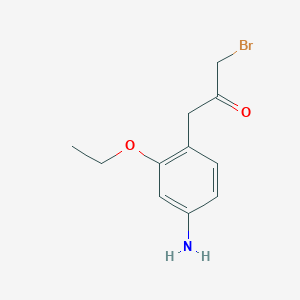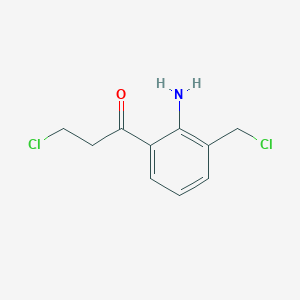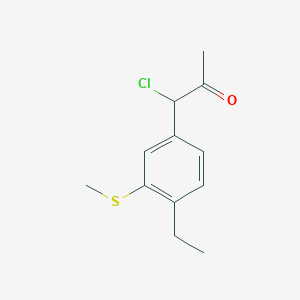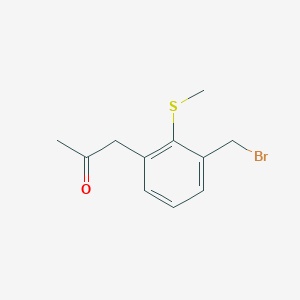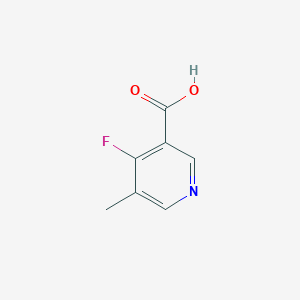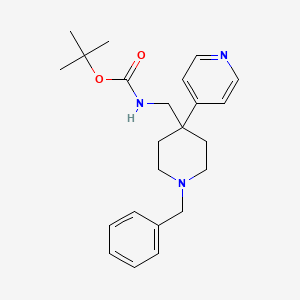
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further substituted with a benzyl and pyridinyl group
準備方法
The synthesis of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups are introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
化学反応の分析
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
科学的研究の応用
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial chemistry
作用機序
The mechanism of action of tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades .
類似化合物との比較
tert-Butyl ((1-benzyl-4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate: This compound shares a similar piperidine core but differs in the substitution pattern, leading to distinct chemical and biological properties.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another related compound with a different functional group, used in various synthetic applications.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but lacks the benzyl and pyridinyl groups, resulting in different reactivity and applications.
特性
分子式 |
C23H31N3O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
tert-butyl N-[(1-benzyl-4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C23H31N3O2/c1-22(2,3)28-21(27)25-18-23(20-9-13-24-14-10-20)11-15-26(16-12-23)17-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15-18H2,1-3H3,(H,25,27) |
InChIキー |
PKAWUFMFZFYWDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


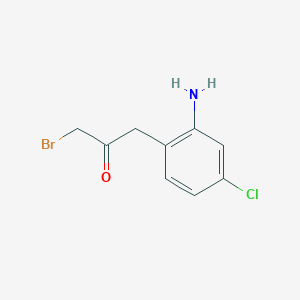
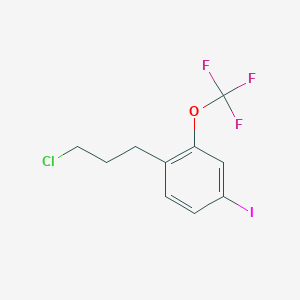
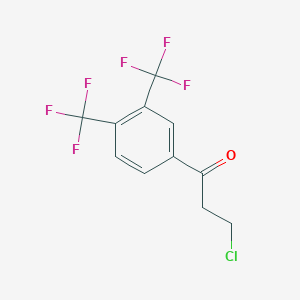
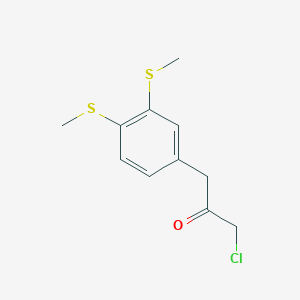
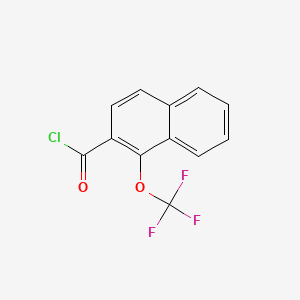
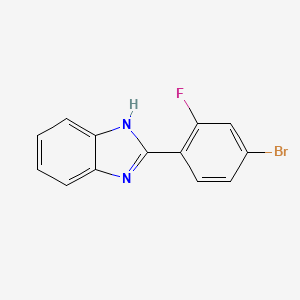
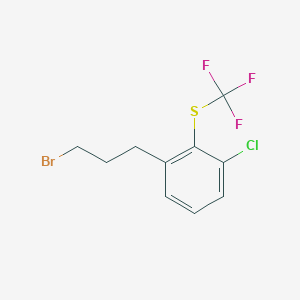
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
